molecular formula C7H4Br2N2 B2682952 4,7-dibromo-1H-benzo[d]imidazole CAS No. 148185-66-4

4,7-dibromo-1H-benzo[d]imidazole

Cat. No.: B2682952
CAS No.: 148185-66-4
M. Wt: 275.931
InChI Key: ZGLGYSCEKIFGMB-UHFFFAOYSA-N
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Description

4,7-Dibromo-1H-benzo[d]imidazole is a heterocyclic compound with the molecular formula C7H4Br2N2. It is characterized by the presence of two bromine atoms at the 4 and 7 positions of the benzimidazole ring. This compound is known for its significant applications in various fields, including organic synthesis, materials science, and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dibromo-1H-benzo[d]imidazole typically involves the bromination of benzimidazole. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dibromo-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4,7-Dibromo-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-dibromo-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

  • 4,7-Dichloro-1H-benzo[d]imidazole
  • 4,7-Difluoro-1H-benzo[d]imidazole
  • 4,7-Diiodo-1H-benzo[d]imidazole

Comparison: 4,7-Dibromo-1H-benzo[d]imidazole is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogsFor instance, the bromine atoms make it more suitable for certain coupling reactions and enhance its biological activity .

Properties

IUPAC Name

4,7-dibromo-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLGYSCEKIFGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Br)NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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